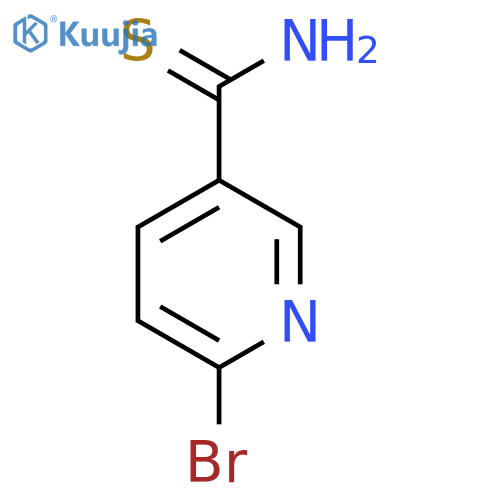

Cas no 1538796-74-5 (6-bromopyridine-3-carbothioamide)

6-bromopyridine-3-carbothioamide 化学的及び物理的性質

名前と識別子

-

- 6-bromopyridine-3-carbothioamide

- EN300-1599637

- 1538796-74-5

-

- インチ: 1S/C6H5BrN2S/c7-5-2-1-4(3-9-5)6(8)10/h1-3H,(H2,8,10)

- InChIKey: YMLWUAGCDULWQU-UHFFFAOYSA-N

- ほほえんだ: BrC1=CC=C(C(N)=S)C=N1

計算された属性

- せいみつぶんしりょう: 215.93568g/mol

- どういたいしつりょう: 215.93568g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 10

- 回転可能化学結合数: 1

- 複雑さ: 140

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.7

- トポロジー分子極性表面積: 71Ų

6-bromopyridine-3-carbothioamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1599637-0.05g |

6-bromopyridine-3-carbothioamide |

1538796-74-5 | 0.05g |

$983.0 | 2023-05-26 | ||

| Enamine | EN300-1599637-0.1g |

6-bromopyridine-3-carbothioamide |

1538796-74-5 | 0.1g |

$1031.0 | 2023-05-26 | ||

| Enamine | EN300-1599637-2.5g |

6-bromopyridine-3-carbothioamide |

1538796-74-5 | 2.5g |

$2295.0 | 2023-05-26 | ||

| Enamine | EN300-1599637-50mg |

6-bromopyridine-3-carbothioamide |

1538796-74-5 | 50mg |

$587.0 | 2023-09-23 | ||

| Enamine | EN300-1599637-500mg |

6-bromopyridine-3-carbothioamide |

1538796-74-5 | 500mg |

$671.0 | 2023-09-23 | ||

| Enamine | EN300-1599637-1.0g |

6-bromopyridine-3-carbothioamide |

1538796-74-5 | 1g |

$1172.0 | 2023-05-26 | ||

| Enamine | EN300-1599637-10.0g |

6-bromopyridine-3-carbothioamide |

1538796-74-5 | 10g |

$5037.0 | 2023-05-26 | ||

| Enamine | EN300-1599637-100mg |

6-bromopyridine-3-carbothioamide |

1538796-74-5 | 100mg |

$615.0 | 2023-09-23 | ||

| Enamine | EN300-1599637-2500mg |

6-bromopyridine-3-carbothioamide |

1538796-74-5 | 2500mg |

$1370.0 | 2023-09-23 | ||

| Enamine | EN300-1599637-250mg |

6-bromopyridine-3-carbothioamide |

1538796-74-5 | 250mg |

$642.0 | 2023-09-23 |

6-bromopyridine-3-carbothioamide 関連文献

-

Daniel E. Rubio-Diaz,Megan E. Pozza,Jordan Dimitrakov,Jason P. Gilleran,M. Monica Giusti,Judith L. Stella,Luis E. Rodriguez-Saona,C. A. Tony Buffington Analyst, 2009,134, 1133-1137

-

Xuejuan Zhang,Chen Wang,Ying Huang,Ping Hu,Guanlin Wang,Yingtong Cui,Xiao Xia,Ziqiang Zhou,Xin Pan,Chuanbin Wu J. Mater. Chem. B, 2021,9, 8121-8137

-

Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326

-

Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347

-

Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014

-

Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124

-

Adriano Ambrosi,Martin Pumera Chem. Soc. Rev., 2016,45, 2740-2755

-

Jing Zhang,Pu Xiao Polym. Chem., 2018,9, 1530-1540

6-bromopyridine-3-carbothioamideに関する追加情報

6-Bromopyridine-3-Carbothioamide: A Comprehensive Overview

6-Bromopyridine-3-carbothioamide (CAS No: 1538796-74-5) is a chemical compound that has garnered significant attention in the fields of organic chemistry and materials science. This compound, characterized by its unique structure and functional groups, has been the subject of extensive research due to its potential applications in drug discovery, agrochemicals, and advanced materials. In this article, we will delve into the properties, synthesis, applications, and recent advancements related to 6-bromopyridine-3-carbothioamide, providing a comprehensive understanding of its significance in modern chemistry.

The molecular structure of 6-bromopyridine-3-carbothioamide consists of a pyridine ring substituted with a bromine atom at position 6 and a carbothioamide group at position 3. This arrangement imparts the compound with unique electronic and steric properties, making it a versatile building block for various chemical transformations. Recent studies have highlighted the importance of such heterocyclic compounds in medicinal chemistry, particularly in the development of bioactive molecules with potential therapeutic applications.

One of the key areas of research involving 6-bromopyridine-3-carbothioamide is its synthesis and optimization. Scientists have explored various synthetic routes to efficiently prepare this compound, often employing multi-component reactions or catalytic processes. For instance, recent advancements in catalytic asymmetric synthesis have enabled the production of enantiomerically pure derivatives of 6-bromopyridine-3-carbothioamide, which are highly valuable for pharmacological studies.

The application of 6-bromopyridine-3-carbothioamide extends beyond traditional chemical synthesis. It has been utilized as an intermediate in the preparation of complex heterocyclic frameworks, which are essential components in modern drug design. For example, researchers have successfully incorporated this compound into the synthesis of bioactive agents targeting various disease states, including cancer and infectious diseases.

In addition to its role in medicinal chemistry, 6-bromopyridine-3-carbothioamide has shown promise in agrochemical applications. Its ability to interact with biological systems makes it a potential candidate for developing novel pesticides or herbicides. Recent studies have focused on optimizing its stability and bioavailability to enhance its effectiveness in agricultural settings.

Another intriguing aspect of 6-bromopyridine-3-carbothioamide is its potential use in materials science. The compound's electronic properties make it a candidate for applications in organic electronics, such as semiconductors or light-emitting diodes (LEDs). Researchers are actively investigating ways to integrate this compound into advanced materials to improve their performance and efficiency.

From a toxicological perspective, understanding the safety profile of 6-bromopyridine-3-carbothioamide is crucial for its practical applications. Recent toxicity studies have provided insights into its acute and chronic effects on various biological systems, helping to establish safe handling guidelines for industrial use.

In conclusion, 6-bromopyridine-3-carbothioamide (CAS No: 1538796-74-5) stands as a testament to the ingenuity and progress in modern chemistry. Its diverse applications across multiple disciplines underscore its importance as a valuable chemical entity. As research continues to uncover new potentials for this compound, it is poised to play an even greater role in advancing scientific and technological frontiers.

1538796-74-5 (6-bromopyridine-3-carbothioamide) 関連製品

- 1803566-88-2(1-{spiro[3.3]heptan-2-yl}methanamine hydrochloride)

- 1017778-14-1(3-Ethoxy-2,4-difluorophenol)

- 2104177-72-0(2-Trifluoromethyl-oxazole-5-carboxylic acid ethyl ester)

- 1217683-71-0((S)-2-Amino-3-methyl-N-(4-methyl-benzyl)-butyramide)

- 152764-52-8(N-Desmethyl-4-hydroxy Tamoxifen β-D-Glucuronide (E/Z Mixture))

- 2580207-24-3(2-(1r,3r)-3-{(benzyloxy)carbonylamino}cyclobutylacetic acid)

- 1023535-75-2(1-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-[(4-methylphenyl)methyl]urea)

- 1298116-18-3(Monacolin L Acid Lithium Salt)

- 2034364-86-6(4-[4-(pyridin-4-yloxy)piperidine-1-carbonyl]phenyl acetate)

- 7598-04-1(3-(1-phenylcyclohexyl)propanoic Acid)